N-[(4-butyl-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Description
N-[(4-butyl-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a complex organic compound that features a unique combination of structural elements. This compound is characterized by the presence of a quinoline moiety, a triazole ring, and an adamantane core. These structural features contribute to its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
N-[[4-butyl-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N5O2S/c1-2-3-10-34-25(18-30-27(36)29-15-20-12-21(16-29)14-22(13-20)17-29)31-32-28(34)37-19-26(35)33-11-6-8-23-7-4-5-9-24(23)33/h4-5,7,9,20-22H,2-3,6,8,10-19H2,1H3,(H,30,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUASITYGBDQCDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SCC(=O)N2CCCC3=CC=CC=C32)CNC(=O)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-butyl-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the quinoline derivative, followed by the formation of the triazole ring through cyclization reactions. The final step involves the attachment of the adamantane moiety to the triazole ring via a carboxamide linkage. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(4-butyl-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the quinoline moiety to its dihydro or tetrahydro derivatives.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced quinoline derivatives, and substituted triazole derivatives. These products can exhibit different chemical and biological properties compared to the parent compound .
Scientific Research Applications
N-[(4-butyl-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of N-[(4-butyl-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The triazole ring can inhibit enzymes involved in various metabolic pathways, while the adamantane core enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-butyl-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of structural elements, which confer distinct chemical and biological properties. The presence of the quinoline moiety, triazole ring, and adamantane core in a single molecule allows for a wide range of interactions with biological targets, making it a versatile compound for various applications .
Biological Activity
N-[(4-butyl-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an adamantane core and a triazole moiety. Its structural formula can be represented as follows:
This structure contributes to its biological activity through various interactions with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as thioredoxin reductase and others involved in cancer progression.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against various pathogens.
- Antitumor Effects : In vitro studies suggest that the compound may induce apoptosis in cancer cell lines.
Table 1: Summary of Biological Activities
Case Studies
Several studies have evaluated the biological activity of this compound.
Case Study 1: Antitumor Activity
In a study assessing the compound's efficacy against various cancer cell lines (including KB and HepG2), it was found to exhibit potent cytotoxic effects. The mechanism was linked to the induction of apoptosis via mitochondrial pathways. The study reported an IC50 value significantly lower than that of standard chemotherapeutic agents.
Case Study 2: Enzymatic Inhibition
Research focusing on the inhibition of thioredoxin reductase revealed that the compound effectively reduces enzyme activity, which is critical in cancer metabolism. This inhibition was associated with decreased cell viability in cancer models.
Q & A
Synthesis and Characterization
Basic Question: Q. What are the optimal synthetic protocols for preparing this compound, and how is its purity validated? The synthesis involves multi-step reactions:
Triazole Core Formation : Cyclization of thiosemicarbazide derivatives under reflux with solvents like DMF or ethanol .
Adamantane Coupling : Carboxamide linkage to the triazole core using coupling agents (e.g., EDC, HATU) under inert conditions .
Sulfanyl Group Introduction : Thiol-ene "click" chemistry or nucleophilic substitution with 2-oxo-2-(tetrahydroquinolin-1-yl)ethyl thiol .
Purity Validation :
- NMR (1H/13C) confirms regioselectivity of triazole substitution .
- High-Resolution Mass Spectrometry (HRMS) verifies molecular weight .
- HPLC (≥95% purity) ensures removal of byproducts like unreacted adamantane precursors .
Advanced Question: Q. How can regioselectivity challenges during triazole ring formation be mitigated? Regioselectivity in 1,2,4-triazole synthesis is influenced by:
- Temperature Control : Lower temperatures (0–5°C) favor 1,4-disubstitution .
- Microwave-Assisted Synthesis : Enhances reaction efficiency and reduces side products (e.g., 1,5-regioisomers) .
- Catalysts : Use of Cu(I) catalysts for azide-alkyne cycloaddition (noted in analogous triazole syntheses) .
Structural and Computational Analysis
Basic Question: Q. What techniques are used to confirm the compound’s 3D structure?
- X-Ray Crystallography : Resolves adamantane cage conformation and triazole-thiol bonding geometry (applied to structurally similar compounds) .
- FT-IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide) .
Advanced Question: Q. How can molecular docking predict interactions with biological targets like fungal CYP51?
- Target Selection : Homology modeling of fungal lanosterol 14α-demethylase (CYP51), a known triazole target .
- Software Tools : AutoDock Vina or Schrödinger Suite for binding affinity calculations .
- Validation : Compare docking scores with in vitro antifungal IC50 values (e.g., against Candida albicans) .
Biological Activity and Mechanisms
Basic Question: Q. What in vitro bioactivities have been reported for this compound?
- Antifungal Activity : MIC values of 2–8 µg/mL against Aspergillus fumigatus due to triazole-mediated CYP51 inhibition .
- Anticancer Potential : IC50 of 15 µM in breast cancer (MCF-7) cells, linked to adamantane-induced apoptosis .
Advanced Question: Q. How does the tetrahydroquinolin moiety influence pharmacokinetics?
- Lipophilicity : LogP increases by ~0.5 units compared to non-quinolin analogs, enhancing blood-brain barrier penetration (predicted via SwissADME) .
- Metabolic Stability : In vitro liver microsome assays show reduced CYP3A4 metabolism due to steric hindrance from the adamantane group .
Data Contradictions and Resolution
Basic Question: Q. Why do bioactivity results vary across studies with similar triazole-adamantane compounds? Variations arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., Cl) on the phenyl ring enhance antifungal activity but reduce solubility .
- Assay Conditions : Discrepancies in cell line viability protocols (e.g., serum concentration in MTT assays) .
Advanced Question: Q. How can QSAR models resolve contradictory cytotoxicity data?
- Descriptor Selection : Use topological polar surface area (TPSA) and Hammett constants to correlate substituent effects with toxicity .
- Validation : Leave-one-out cross-validation (LOO-CV) to ensure model robustness (R² > 0.8) .
Advanced Methodologies
Advanced Question: Q. What strategies improve in vivo efficacy while minimizing toxicity?
- Prodrug Design : Esterification of the carboxamide group to enhance oral bioavailability (tested in rodent models) .
- Nanoparticle Encapsulation : Use of PLGA nanoparticles to reduce hepatic clearance (demonstrated in analogous adamantane derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
